

# Zedoresertib (Debio 0123): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Zedoresertib** (Debio 0123) is an orally bioavailable, potent, and highly selective, ATP-competitive inhibitor of WEE1 kinase, a critical regulator of the cell cycle.[1][2][3] Initially discovered by Almac Discovery and subsequently licensed by Debiopharm, **Zedoresertib** is under clinical investigation for the treatment of various solid tumors, both as a monotherapy and in combination with DNA-damaging agents.[4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of **Zedoresertib**.

## **Discovery and Chemical Properties**

**Zedoresertib** was identified as a potent inhibitor of WEE1 kinase.[6] Its chemical and physical properties are summarized below.



| Property          | Value                                                                                                                            | Source |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------|--------|
| IUPAC Name        | 6-(2,6-dichlorophenyl)-8-<br>methyl-2-[3-methyl-4-(1-<br>methylpiperidin-4-<br>yl)anilino]-7H-pyrimido[4,5-<br>d]pyrimidin-5-one | [1]    |
| Molecular Formula | C26H28Cl2N6O                                                                                                                     | [1]    |
| Molecular Weight  | 511.4 g/mol                                                                                                                      | [1]    |
| CAS Number        | 2243882-74-6                                                                                                                     | [1]    |
| Synonyms          | Debio 0123, WEE1-IN-5                                                                                                            | [1]    |

# **Mechanism of Action: Targeting the WEE1 Kinase**

**Zedoresertib** exerts its anti-cancer effects by inhibiting the WEE1 kinase, a key gatekeeper of the G2/M and S phase cell cycle checkpoints.[4][7] In healthy cells, these checkpoints allow for DNA repair before proceeding with cell division.[4] Many cancer cells, particularly those with a deficient p53-dependent G1 checkpoint, heavily rely on the WEE1-mediated G2/M checkpoint to repair DNA damage and survive.[1][5]

By inhibiting WEE1, **Zedoresertib** prevents the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1, also known as CDC2) at the Tyr15 residue.[1][2] This leads to premature activation of the CDK1/Cyclin B complex, forcing cells with damaged DNA to enter mitosis.[1][8] This premature mitotic entry, in the presence of unrepaired DNA, results in a cellular catastrophe known as mitotic catastrophe, ultimately leading to apoptosis (programmed cell death).[2][4]





Click to download full resolution via product page

Caption: WEE1 Signaling Pathway and Zedoresertib's Mechanism of Action.



# Preclinical Development In Vitro Potency and Selectivity

**Zedoresertib** is a highly potent inhibitor of WEE1 kinase with a low nanomolar IC50 value.[6] [9] Importantly, it demonstrates high selectivity for WEE1 over other kinases, including the closely related PLK1 and PLK2, which is a differentiating feature compared to some other WEE1 inhibitors.[3][9]

| Parameter   | Value                                                                           | Source |
|-------------|---------------------------------------------------------------------------------|--------|
| WEE1 IC50   | 0.8 nM                                                                          | [6][9] |
| WEE1 Ki     | 0.1 nM                                                                          | [9]    |
| pCDC2 EC50  | 188 nM                                                                          | [6]    |
| Selectivity | Highly selective against a panel of 465 kinases; does not inhibit PLK1 or PLK2. | [2][9] |

# **Cellular Activity**

In various cancer cell lines, **Zedoresertib** has demonstrated potent anti-proliferative activity, with IC50 values in the submicromolar to low micromolar range.[9] Mechanistically, treatment with **Zedoresertib** leads to a decrease in the phosphorylation of CDK1 at Tyr15, an increase in markers of DNA damage (yH2AX), and an increase in markers of mitotic entry (phosphorylated histone H3), consistent with its proposed mechanism of action.[2][9]

| Cell Line Type          | IC50 Range       | Source |
|-------------------------|------------------|--------|
| Human Cancer Cell Lines | 0.109 to 7.08 μM | [9]    |

## In Vivo Efficacy

Preclinical studies in animal models have shown that **Zedoresertib**, administered orally, exhibits dose-dependent anti-tumor activity.[2][3] In a xenograft model using A427 lung carcinoma cells, daily oral administration of **Zedoresertib** at 30 mg/kg resulted in tumor regression.[2] Furthermore, **Zedoresertib** has shown the ability to cross the blood-brain barrier,



making it a potential therapeutic agent for brain tumors like glioblastoma.[3][10] In preclinical models of glioblastoma, **Zedoresertib** demonstrated significant anti-tumor activity both as a monotherapy and in combination with standard-of-care therapies like temozolomide and radiotherapy.[10][11]

| Animal Model                                       | Dosing                                          | Outcome                                          | Source |
|----------------------------------------------------|-------------------------------------------------|--------------------------------------------------|--------|
| A427 Xenograft (athymic nude mice)                 | 30 mg/kg, oral, once<br>daily for 28 days       | Tumor regression                                 | [2]    |
| U87-MG Glioblastoma<br>Xenograft<br>(subcutaneous) | 30 or 60 mg/kg, oral,<br>once daily for 28 days | Up to 57.5% tumor growth inhibition              | [10]   |
| U87-MG Glioblastoma<br>Xenograft (orthotopic)      | 30 or 60 mg/kg, oral,<br>once daily for 28 days | Up to 73.7% tumor growth inhibition              | [10]   |
| U87-MG Glioblastoma<br>Xenograft<br>(intracranial) | In combination with temozolomide                | Sustained complete regressions in 75% of animals | [10]   |

## **Pharmacokinetics**

Pharmacokinetic studies in rats have shown that **Zedoresertib** is orally bioavailable.

| Species | Dose         | CL<br>(mL/min/kg) | AUCinf<br>(h·ng/mL) | Bioavailabil<br>ity | Source |
|---------|--------------|-------------------|---------------------|---------------------|--------|
| SD Rats | 5 mg/kg (PO) | 14                | 1324                | 35%                 | [6]    |
| SD Rats | 1 mg/kg (IV) | 14                | -                   | -                   | [6]    |

# **Clinical Development**

**Zedoresertib** is currently being evaluated in several Phase 1 and Phase 2 clinical trials, both as a monotherapy and in combination with other anti-cancer agents.[4]

## **Monotherapy**



A Phase 1 dose-escalation study (NCT05109975) evaluated the safety and tolerability of **Zedoresertib** as a monotherapy in patients with advanced solid tumors.[12]

| Trial Identifier | Phase | Status  | Key Findings                                                                                                                                                                                                 | Source |
|------------------|-------|---------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| NCT05109975      | 1     | Ongoing | MTD determined at 260 mg.  Manageable safety profile.  Most frequent TRAEs: increased blood creatinine, QTcF prolongation, nausea, vomiting, dysgeusia, and fatigue. Target engagement observed from 200 mg. | [12]   |

# **Combination Therapy**

**Zedoresertib** is also being investigated in combination with chemotherapy, such as carboplatin, in patients with advanced solid tumors (NCT03968653).[13][14]



| Trial Identifier | Phase | Combination                                        | Key Findings                                                                                                                                | Source   |
|------------------|-------|----------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|----------|
| NCT03968653      | 1     | Carboplatin                                        | MTD declared at 520 mg. Manageable safety profile. Confirmed partial responses observed, particularly in platinum-resistant ovarian cancer. | [13][14] |
| NCT05815160      | 1     | Carboplatin +<br>Etoposide<br>(SCLC)               | Recommended dose selected at 200 mg. Promising antitumor activity in recurrent SCLC.                                                        | [15]     |
| NCT05765812      | 1/2   | Temozolomide<br>+/- Radiotherapy<br>(Glioblastoma) | Ongoing                                                                                                                                     | [11]     |

# **Experimental Protocols**

Detailed, step-by-step experimental protocols are proprietary to the conducting research institutions. However, based on the cited literature, the following are the general methodologies employed in the preclinical evaluation of **Zedoresertib**.

## WEE1 Kinase Inhibition Assay (Cell-Free)





Click to download full resolution via product page

**Caption:** General workflow for a WEE1 kinase inhibition assay.

Principle: To measure the direct inhibitory effect of **Zedoresertib** on the enzymatic activity of WEE1 kinase in a cell-free system.

#### General Protocol:

- Reaction Setup: A reaction mixture is prepared containing recombinant human WEE1 kinase, a specific peptide substrate for WEE1 (often a fragment of CDK1), and ATP (often radiolabeled, e.g., [γ-33P]ATP) in a suitable kinase buffer.
- Inhibitor Addition: Zedoresertib is added to the reaction mixture at a range of concentrations. A control reaction without the inhibitor is also included.
- Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase reaction to proceed.
- Reaction Termination: The reaction is stopped, typically by adding a stop solution (e.g., EDTA).
- Detection: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. Alternatively, non-radioactive



methods using specific antibodies to detect the phosphorylated substrate (e.g., ELISA) can be employed.

 Data Analysis: The percentage of kinase inhibition at each Zedoresertib concentration is calculated relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a doseresponse curve.[2]

## **Cell Proliferation Assay**

Principle: To determine the effect of **Zedoresertib** on the growth and viability of cancer cell lines.

#### General Protocol:

- Cell Seeding: Cancer cells are seeded into multi-well plates (e.g., 96-well plates) at a
  predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with a range of concentrations of Zedoresertib.
   A vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
- Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay.
   Common methods include:
  - MTT/XTT assay: Measures the metabolic activity of viable cells.
  - CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which is proportional to the number of viable cells.
- Data Analysis: The absorbance or luminescence readings are used to calculate the
  percentage of cell growth inhibition for each concentration of **Zedoresertib** compared to the
  vehicle control. The IC50 value is then determined.[2]

# **Western Blot Analysis for Phospho-CDK1**



Principle: To detect the levels of phosphorylated CDK1 (p-CDK1) in cells treated with **Zedoresertib**, providing a measure of target engagement.

#### General Protocol:

- Cell Treatment: Cancer cell lines (e.g., HT29, A427) are treated with various concentrations of **Zedoresertib** for a specified time.[2]
- Cell Lysis: The cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
- Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting:
  - The membrane is blocked to prevent non-specific antibody binding.
  - The membrane is incubated with a primary antibody specific for phosphorylated CDK1 (Tyr15).
  - $\circ$  A loading control antibody (e.g.,  $\beta$ -actin or GAPDH) is also used to ensure equal protein loading.
  - The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
- Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the p-CDK1 band is normalized to the loading control.[2]

### Conclusion



**Zedoresertib** (Debio 0123) is a promising, highly selective WEE1 kinase inhibitor with a well-defined mechanism of action. Its ability to induce mitotic catastrophe in cancer cells, particularly those with p53 mutations, provides a strong rationale for its clinical development. Preclinical data have demonstrated its potent anti-tumor activity, both as a single agent and in combination with DNA-damaging therapies. Ongoing clinical trials are further defining its safety and efficacy profile in various solid tumors. The development of **Zedoresertib** represents a significant advancement in the field of targeted cancer therapy, offering a potential new treatment option for patients with difficult-to-treat malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Zedoresertib | C26H28Cl2N6O | CID 152206257 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. debiopharm.com [debiopharm.com]
- 4. zedoresertib (Debio 0123) Debiopharm [debiopharm.com]
- 5. oncozine.com [oncozine.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. debiopharm.com [debiopharm.com]
- 8. mdpi.com [mdpi.com]
- 9. Zedoresertib (Debio 0123) | Wee1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. RTID-03. A PHASE 1/2 STUDY OF THE WEE1 INHIBITOR DEBIO 0123 IN COMBINATION WITH TEMOZOLOMIDE +- RADIOTHERAPY IN ADULTS WITH RECURRENT OR NEWLY DIAGNOSED GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. asco.org [asco.org]
- 14. ascopubs.org [ascopubs.org]



- 15. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Zedoresertib (Debio 0123): A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608806#zedoresertib-debio-0123-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com